

The Discovery and Development of GSK789: A Technical Whitepaper

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Compound of Interest

Compound Name: GSK789

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Abstract

GSK789 is a potent, cell-permeable, and highly selective chemical probe targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This document provides an in-depth technical overview of the discovery and preclinical development of **GSK789**, including its mechanism of action, in vitro and cellular activity, and available in vivo data. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and application of this selective BD1 inhibitor.

Introduction

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[3] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Pan-BET inhibitors, which target both BD1 and BD2 domains, have shown therapeutic potential in oncology and inflammatory diseases but are often associated with significant toxicities in clinical trials.[1][4] This has driven the development of domain-selective inhibitors to dissect the specific functions of BD1 and BD2 and potentially develop safer therapeutics. **GSK789** emerged from a medicinal chemistry effort to create a potent and selective inhibitor of the BD1 domain of the BET family.[4]

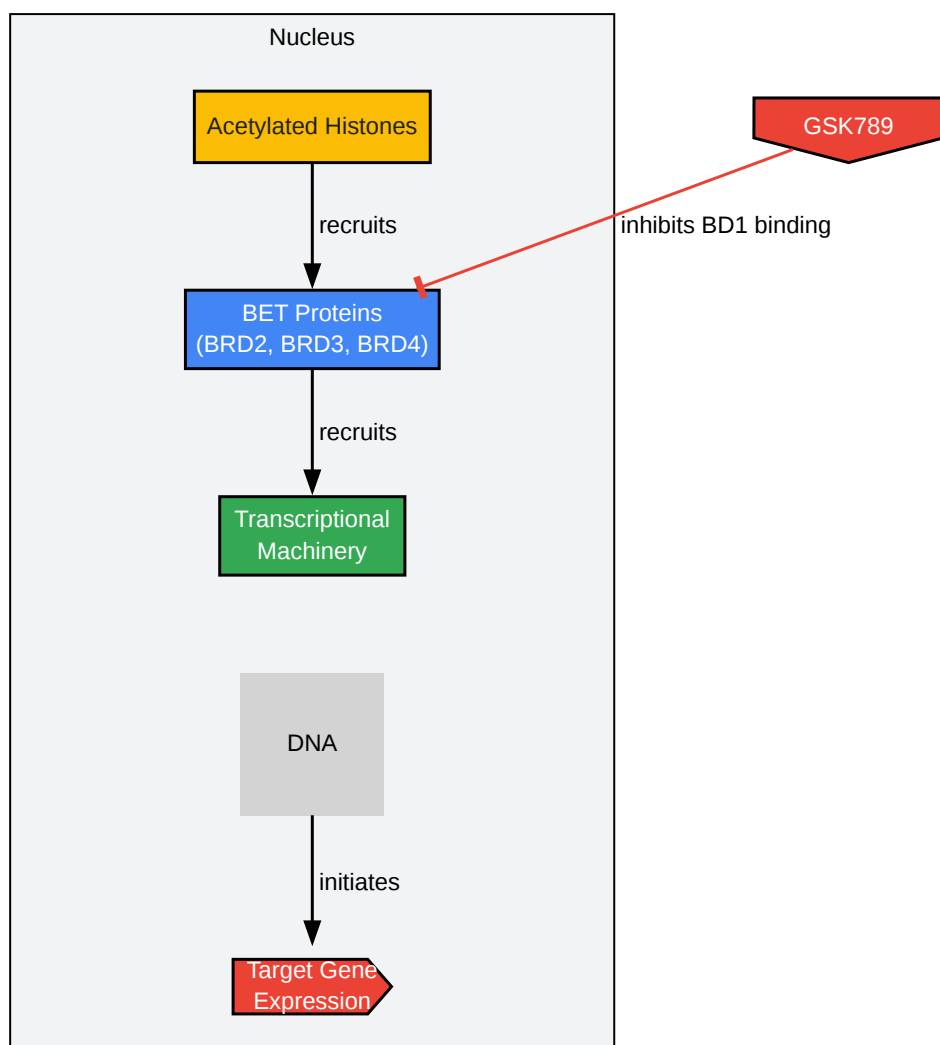
Discovery and Optimization

GSK789 was developed through a structure-based medicinal chemistry design approach, originating from a series of naphthyridone inhibitors of the ATAD2 bromodomain.^[4] The optimization process focused on enhancing selectivity for the BD1 domain over the BD2 domain of BET proteins. This was achieved by exploiting structural differences between the two domains, leading to the identification of **GSK789** as a highly selective BD1 inhibitor.

Mechanism of Action

GSK789 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD1 domain of BET proteins. This inhibition prevents the recruitment of BET proteins to chromatin, thereby modulating the transcription of target genes. The high selectivity of **GSK789** for BD1 allows for the specific investigation of the biological roles of this domain.

Below is a diagram illustrating the proposed signaling pathway affected by **GSK789**.



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Caption: **GSK789** inhibits the binding of BET proteins to acetylated histones.

In Vitro and Cellular Activity

GSK789 demonstrates potent and selective inhibition of the BD1 domain across the BET family. Its in vitro and cellular activities have been characterized through various assays.

Biochemical Assays

Table 1: In Vitro Inhibition of BET Bromodomains by **GSK789**

Target	Assay	IC50 (nM)
BRD4 BD1	TR-FRET	40
BRD4 BD2	TR-FRET	>30,000
BRD3 BD1	TR-FRET	20
BRD3 BD2	TR-FRET	>30,000
BRD2 BD1	TR-FRET	25
BRD2 BD2	TR-FRET	>30,000

Data extracted from publicly available information.

Cellular Assays

GSK789 has shown anti-proliferative activity in various cancer cell lines.

Table 2: Anti-proliferative Activity of **GSK789** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
HL-60	Acute Myeloid Leukemia	390
MV4-11	Acute Myeloid Leukemia	124.6
THP-1	Acute Monocytic Leukemia	158

Data extracted from publicly available information.[\[2\]](#)

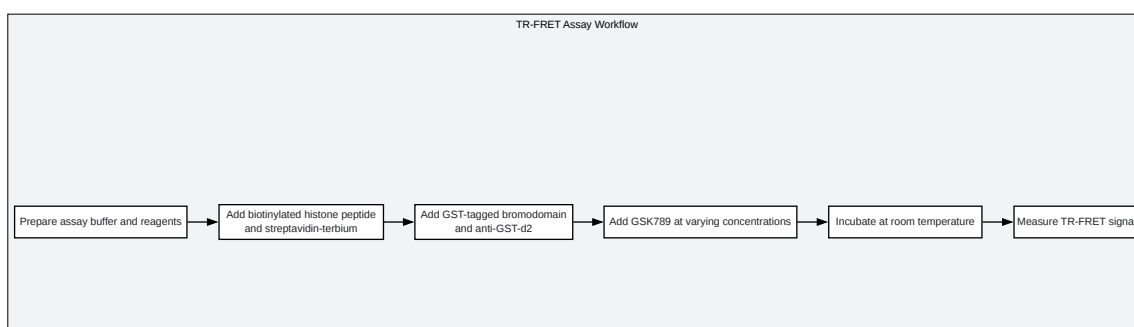
Preclinical In Vivo Data

Information on the in vivo characterization of **GSK789** is limited. Available data suggests that while the compound has been tested in mice via intraperitoneal (IP) administration at a dose of 10 mg/kg, it may not possess pharmacokinetic properties suitable for oral administration in animal models.[5] This suggests that **GSK789** is primarily utilized as a chemical probe for in vitro and proof-of-concept in vivo studies rather than a clinical development candidate.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of **GSK789** to the bromodomain proteins.



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